molecular formula C5H2N4O2 B12299003 Pyrazolo[4,3-d]pyrimidine-5,7-dione

Pyrazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B12299003
M. Wt: 150.10 g/mol
InChI Key: ZUQKVGGZSSJKLI-UHFFFAOYSA-N
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Description

Pyrazolo[4,3-d]pyrimidine-5,7-dione is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a pyrimidine-dione moiety. Its structure allows for versatile functionalization at positions 1, 3, 4, 5, 6, and 7, making it a scaffold of interest in medicinal chemistry. Notably, derivatives of this core have shown promise as cyclin-dependent kinase (CDK) inhibitors, exemplified by LGR6768, a highly selective CDK7 inhibitor synthesized from pyrazolo[4,3-d]pyrimidine-5,7-dithiol . The crystal structure of LGR6768 bound to CDK2 (PDB: 8B54) confirms its orientation in the kinase active site, highlighting the importance of substituents at positions 5 (piperidine-thio chain) and 7 (biphenyl) for target engagement .

Properties

Molecular Formula

C5H2N4O2

Molecular Weight

150.10 g/mol

IUPAC Name

pyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C5H2N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,8,10,11)

InChI Key

ZUQKVGGZSSJKLI-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2C1=NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves the annelation of pyrazole with polyfunctional uracils. One common method is the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Activated manganese dioxide, potassium permanganate.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Solvents: Toluene, dimethyl sulfoxide (DMSO), acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can yield various oxidized derivatives, while reduction can produce reduced forms with altered electronic properties.

Scientific Research Applications

2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine-5,7-diamine Derivatives

Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds, such as those described in U.S. patent US 9,932,344 B2, differ in their ring fusion (1,5-a vs. 4,3-d) and substitution patterns. These derivatives exhibit CDK inhibitory activity but target distinct kinase domains. For instance, dinaciclib, a pyrazolo[1,5-a]pyrimidine derivative, interacts with bromodomains via its acetyl-lysine recognition site, demonstrating broader target promiscuity compared to Pyrazolo[4,3-d]pyrimidine-5,7-dione-based inhibitors .

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine analogs, such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine, exhibit isomerization behavior under varying conditions, leading to structural diversity. The 3,4-d vs. 4,3-d ring systems influence electronic properties and binding affinities. For example, isomerization of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine alters steric hindrance, impacting biological activity .

Pyrazolo-Pyrido[2,3-d]pyrimidine-diones

Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, synthesized via multicomponent reactions using L-proline catalysis, feature an additional pyridine ring fused to the pyrimidine-dione core. This modification enhances π-π stacking interactions, as evidenced by higher melting points (e.g., 285–287°C for Entry 5, Table 2) compared to simpler pyrazolo-pyrimidine-diones (e.g., 172–173°C for Entry 6, Table 2) . These compounds also exhibit diverse pharmacological activities, including antimicrobial and anticancer properties .

Isothiazolo[4,3-d]pyrimidine Derivatives

Replacing the pyrazole ring with isothiazole (e.g., Isothiazolo[4,3-d]pyrimidine-5,7-dione) introduces sulfur, altering electronic properties and enabling unique hydrogen-bonding interactions. These derivatives are precursors for spiro compounds, expanding structural diversity .

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